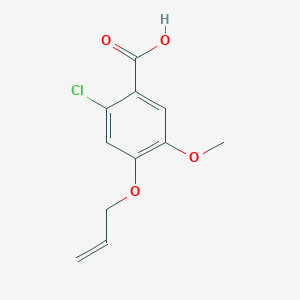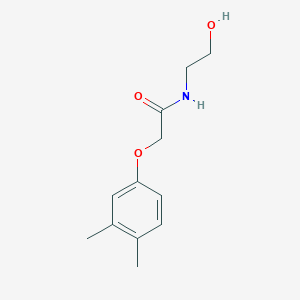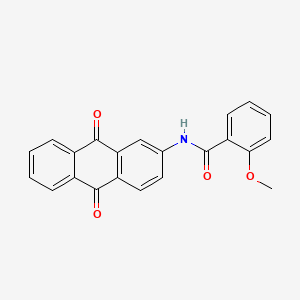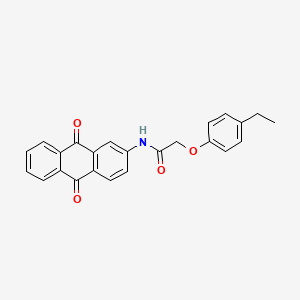
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine (DEMSP) is a piperazine derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DEMSP is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The mechanism of action of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of enzymes and the modulation of signaling pathways. This compound has been shown to inhibit the activity of several enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. This compound has also been shown to modulate signaling pathways such as the MAPK and NF-kB pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses. This compound has also been shown to reduce inflammation and oxidative stress. In vivo studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine in lab experiments is its versatility. This compound can be used in various fields such as medicine, agriculture, and material science. This compound is also relatively easy to synthesize and purify. However, one of the main limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine. In medicine, further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in clinical trials. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for insecticidal, fungicidal, and herbicidal purposes. In material science, further studies are needed to explore the potential applications of this compound as a crosslinking agent and precursor for the synthesis of metal sulfides.
合成方法
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with ethyl chloroformate and dimethyl sulfone. The resulting intermediate is then reacted with diethyl sulfate to obtain this compound. The purity of this compound can be improved through recrystallization and column chromatography.
科学研究应用
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been shown to have insecticidal and fungicidal properties. This compound has also been studied as a potential herbicide and growth regulator.
In material science, this compound has been used as a crosslinking agent for polymers and as a precursor for the synthesis of metal sulfides.
属性
IUPAC Name |
2,3-diethoxy-1,4-bis(methylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O6S2/c1-5-17-9-10(18-6-2)12(20(4,15)16)8-7-11(9)19(3,13)14/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNJNCVPTOYMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(N(CCN1S(=O)(=O)C)S(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)

![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
![methyl 4-(3,4-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5236967.png)

![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)
![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)